molecular formula C5H4N6O3 B015626 8-Nitroguanine CAS No. 168701-80-2

8-Nitroguanine

Cat. No. B015626
M. Wt: 196.12 g/mol
InChI Key: IYHJRKNFFYAOGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-nitroguanine involves the reaction between guanyl radicals and nitrogen dioxide. Specific hydration molecules play a catalytic role in facilitating proton transfer processes, significantly lowering the energy barriers and making the reaction feasible under physiological conditions. Studies utilizing density functional theory have provided insights into the geometry optimization, transition states, and product complexes involved in the formation of 8-nitroguanine, highlighting the importance of solvent effects and specific water molecules in the reaction mechanism (Agnihotri & Mishra, 2010).

Molecular Structure Analysis

Quantum chemical investigations have explored the structural, vibrational, and electronic properties of 8-nitroguanine, providing valuable insights into its molecular configuration. The optimization of its geometry, as well as the calculation of its vibrational dynamics and electronic properties, have been carried out, revealing the compound's stability and reactivity profiles in various states (Erkoç, Erkoç, & Sepici‐Dinçel, 2009).

Chemical Reactions and Properties

8-Nitroguanine participates in critical biochemical reactions, such as its transformation into 8-oxoguanine upon reaction with the hydroxyl radical. This process is significant due to 8-oxoguanine's mutagenic and carcinogenic potential, demonstrating the reactive nature of 8-nitroguanine and its role in DNA damage pathways. Theoretical and experimental studies have provided insights into the mechanism of this transformation, highlighting the reactivity of 8-nitroguanine toward radical species (Bhattacharjee & Shukla, 2018).

Physical Properties Analysis

The formation of 8-nitroguanine is influenced by various physical conditions, such as pH and temperature. Studies have shown that its formation from guanine and peroxynitrite is maximized at around pH 8 and increases with the concentration of peroxynitrite, underscoring the influence of environmental conditions on the generation of this mutagenic compound (Yermilov et al., 1995).

Scientific Research Applications

  • Biomarker for Inflammation-Related Carcinogenesis :

  • Mutagenic Effects :

    • It's a potent mutagenic product causing GC to AT transversion mutation in DNA, formed from the reaction between guanyl radical and nitrogen dioxide (Agnihotri & Mishra, 2010). Furthermore, it is very reactive towards the OH radical, readily converting into 8-oxoG when attacked by OH radicals (Bhattacharjee & Shukla, 2018).
  • Detection Methods :

    • Sensitive detection methods for 8-nitroG in DNA, such as LC-MS/MS with MTNG derivatization, have been developed, enhancing specificity and effectiveness in evaluating inflammation-related carcinogenesis (Hu et al., 2018); (Hu et al., 2016).
  • Role in Various Pathological Conditions :

    • 8-Nitroguanine formation is noted in various pathological conditions, contributing to inflammation and carcinogenesis. For instance, it is formed in the liver of hamsters infected with Opisthorchis viverrini, contributing to cholangiocarcinoma development (Pinlaor et al., 2003); (Ohshima et al., 2006).
  • Induction by Environmental Factors :

    • Environmental factors like multi-walled carbon nanotubes can induce 8-nitroG formation in human lung epithelial cells, potentially contributing to carcinogenesis (Hiraku et al., 2016); (Guo et al., 2012).
  • Connection with Smoking and Other Factors :

    • Smokers excrete more 8-nitroguanine in their urine than nonsmokers, linking cigarette smoking to increased urinary 8-nitroguanine levels (Sawa et al., 2006).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

8-Nitroguanine could be a potential biomarker to evaluate the risk of inflammation-related carcinogenesis and the prognosis of cancer patients . Further studies are warranted to establish the roles of 8-NO(2)-G in various pathophysiological conditions and inflammation-associated cancer .

properties

IUPAC Name

2-amino-8-nitro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJRKNFFYAOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399445
Record name 8-Nitroguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroguanine

CAS RN

168701-80-2
Record name 8-Nitroguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,200
Citations
H Ohshima, T Sawa, T Akaike - Antioxidants & redox signaling, 2006 - liebertpub.com
The authors review studies on 8-nitroguanine (8-NO 2 -G) formed by reactions of guanine, guanosine, and 2- deoxyguanosine, either free or in DNA or RNAwith reactive nitrogen …
Number of citations: 144 www.liebertpub.com
V Yermilov, J Rubio, M Becchi, MD Friesen… - …, 1995 - academic.oup.com
… 8-Nitroguanine could … 8-nitroguanine and the unknown compound was ~8 (Figure 7). When 0.5 mM guanine and 0.5 mM peroxynitrite were reacted at pH 8 the yields of 8-nitroguanine …
Number of citations: 412 0-academic-oup-com.brum.beds.ac.uk
Y Hiraku - Environmental health and preventive …, 2010 - environhealthprevmed …
… analysis using a specific anti-8-nitroguanine antibody produced in our laboratory [21… 8-nitroguanine is formed at the site of carcinogenesis [21, 23, 24]. We also examined 8-nitroguanine …
V Yermilov, J Rubio, H Ohshima - FEBS letters, 1995 - Wiley Online Library
… that 8-nitroguanine is formed dose-dependently in calf thymus DNA incubated with low concentrations of peroxynitrite in vitro. 8-Nitroguanine … compounds, formed 8-nitroguanine. Antioxi…
V Yermilov, Y Yoshie, J Rubio, H Ohshima - FEBS letters, 1996 - Elsevier
… We found that bicarbonate (0–10 mM) caused a dose-dependent increase of up to 6-fold in the formation of 8-nitroguanine in calf-thymus DNA incubated with 0.1 mM peroxynitrite, …
NR Jena, PC Mishra - Journal of computational chemistry, 2007 - Wiley Online Library
… The calculations reveal that the most stable nitro‐product complex involving the anion of 8‐nitroguanine and a water molecule ie 8NO 2 G − + H 2 O can be formed according to one …
AG Sánchez, MN Ibargoyen, M Mastrogiovanni… - Free Radical Biology …, 2022 - Elsevier
… The reaction between Gua and peroxynitrite produces 8-Nitroguanine (8-NitroGua), which was first described by Yermilov and coworkers [6]. However, little is known about the kinetics …
V Shafirovich, S Mock, A Kolbanovskiy… - Chemical research in …, 2002 - ACS Publications
A novel photochemical approach is described for synthesizing site-specific 8-nitro-2‘-deoxyguanosine (8-nitro-dG) adducts DNA. The method is based on the bimolecular reaction of a …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
S Pinlaor, N Ma, Y Hiraku, P Yongvanit… - …, 2004 - academic.oup.com
… In the present study we have investigated 8-nitroguanine and 8-oxodG … -8-nitroguanine antibody using 8-nitroguanine aldehyde–rabbit serum albumin (RSA) conjugate. 8-Nitroguanine …
Number of citations: 197 0-academic-oup-com.brum.beds.ac.uk
JC Niles, JS Wishnok, SR Tannenbaum - Nitric oxide, 2006 - Elsevier
… The neutral G radical, G · , reacts with · NO 2 to yield 8-nitroguanine (8-nitroG) and 5-nitro-4-guanidinohydantoin (NI), while for 8-oxoG we have proposed a reactive guanidinylidene …

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